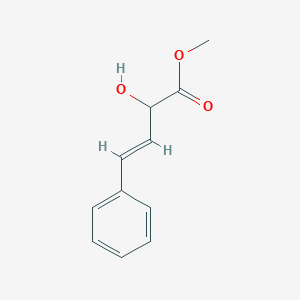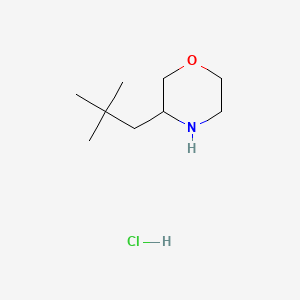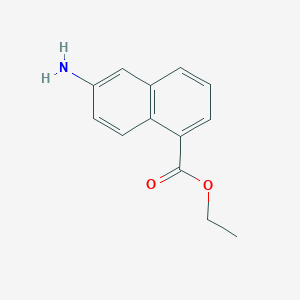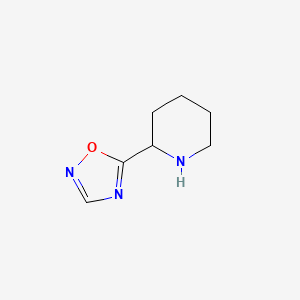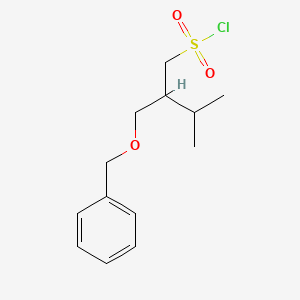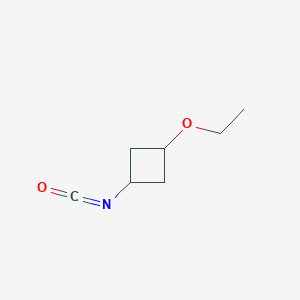
(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane is a chiral compound with significant potential in various fields of chemistry and industry. Its unique structure, featuring an ethoxy group and an isocyanate group attached to a cyclobutane ring, makes it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-1-Ethoxy-3-isocyanatocyclobutane typically involves the reaction of cyclobutane derivatives with ethoxy and isocyanate groups. One common method is the reaction of (1r,3r)-1-ethoxycyclobutanol with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutane dioxides, while reduction can produce cyclobutane amines.
Scientific Research Applications
Chemistry
In chemistry, (1r,3r)-1-Ethoxy-3-isocyanatocyclobutane is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and the development of chiral catalysts.
Biology
The compound’s reactivity with biological molecules allows it to be used in the modification of biomolecules and the study of enzyme mechanisms.
Medicine
In medicine, this compound can be used in the development of pharmaceuticals, particularly those requiring chiral intermediates.
Industry
Industrially, the compound is used in the production of polymers and other materials that benefit from its unique chemical properties.
Mechanism of Action
The mechanism by which (1r,3r)-1-Ethoxy-3-isocyanatocyclobutane exerts its effects involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles, such as amines and alcohols, forming stable urea or carbamate linkages. These reactions are crucial in the compound’s applications in polymer chemistry and bioconjugation.
Comparison with Similar Compounds
Similar Compounds
(1r,3r)-1-Ethoxy-3-aminocyclobutane: Similar structure but with an amine group instead of an isocyanate group.
(1r,3r)-1-Methoxy-3-isocyanatocyclobutane: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
(1r,3r)-1-Ethoxy-3-isocyanatocyclobutane is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
IUPAC Name |
1-ethoxy-3-isocyanatocyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7-3-6(4-7)8-5-9/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAZPMYJDKUESZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-[1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B13520051.png)
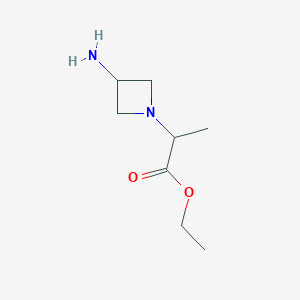
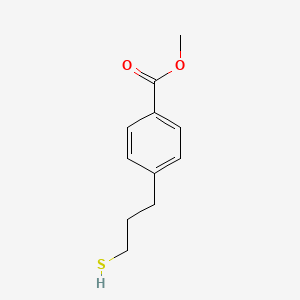
![Ethyl n-[2-(diethylamino)ethyl]glycinate](/img/structure/B13520060.png)
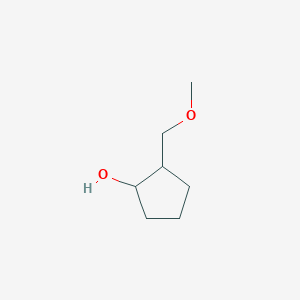
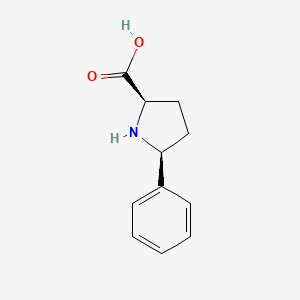
![Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520068.png)

